6-Chloro-7-methyl-5-nitroquinoline
Overview
Description
6-Chloro-7-methyl-5-nitroquinoline is a quinoline derivative with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-5-nitroquinoline typically involves the nitration of 6-chloro-7-methylquinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5-position of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or dimethylformamide).
Major Products Formed
Reduction: 6-Chloro-7-methyl-5-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-methyl-5-nitroquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-5-nitroquinoline involves its interaction with biological targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The nitro group may also contribute to the compound’s antimicrobial activity through the generation of reactive nitrogen species .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-nitroquinoline: Similar structure but lacks the methyl group at the 7-position.
7-Methyl-5-nitroquinoline: Similar structure but lacks the chloro group at the 6-position.
Uniqueness
6-Chloro-7-methyl-5-nitroquinoline is unique due to the presence of both the chloro and methyl groups, which may enhance its biological activity and selectivity compared to other quinoline derivatives . The combination of these substituents can influence the compound’s chemical reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-chloro-7-methyl-5-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-8-7(3-2-4-12-8)10(9(6)11)13(14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJQUKKPQKEEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403940 | |
Record name | 6-chloro-7-methyl-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86984-28-3 | |
Record name | 6-chloro-7-methyl-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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